molecular formula C6H5BFNO4 B1425612 5-Carboxy-2-fluoropyridine-3-boronic acid CAS No. 1451393-25-1

5-Carboxy-2-fluoropyridine-3-boronic acid

Cat. No.: B1425612
CAS No.: 1451393-25-1
M. Wt: 184.92 g/mol
InChI Key: BCLGBTWNYVSWCI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxy-2-fluoropyridine-3-boronic acid typically involves the lithiation of 5-bromo-2-fluoropyridine followed by the addition of a boronic acid derivative. For example, the reaction can be carried out by adding n-butyllithium to a solution of 5-bromo-2-fluoropyridine in anhydrous ether at -78°C, followed by the addition of trimethyl borate. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Carboxy-2-fluoropyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can yield alcohols or ketones.

Scientific Research Applications

5-Carboxy-2-fluoropyridine-3-boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Carboxy-2-fluoropyridine-3-boronic acid is unique due to the presence of both a carboxy group and a fluorine atom on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly for applications requiring specific electronic or steric properties.

Properties

IUPAC Name

5-borono-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLGBTWNYVSWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254754
Record name 3-Pyridinecarboxylic acid, 5-borono-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-25-1
Record name 3-Pyridinecarboxylic acid, 5-borono-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-borono-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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